molecular formula C11H8N2O4S B12073652 2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid

2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid

Cat. No.: B12073652
M. Wt: 264.26 g/mol
InChI Key: QJGLDDYFCGKVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur. This particular compound is characterized by the presence of an amino group at the 2-position, a nitrophenyl group at the 4-position, and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires basic conditions and can be catalyzed by various bases such as sodium ethoxide or potassium carbonate .

Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents. This method is particularly useful for synthesizing thiophene derivatives with various substituents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, thiophene derivatives have been shown to inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a nitrophenyl group on the thiophene ring allows for diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C11H8N2O4S

Molecular Weight

264.26 g/mol

IUPAC Name

2-amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H8N2O4S/c12-10-9(11(14)15)7(5-18-10)6-3-1-2-4-8(6)13(16)17/h1-5H,12H2,(H,14,15)

InChI Key

QJGLDDYFCGKVED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=C2C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.